![molecular formula C17H18BrNOS B12273733 3-(2-bromophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide](/img/structure/B12273733.png)
3-(2-bromophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-bromophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide is a complex organic compound that features a bromophenyl group, a thiophene ring, and a cyclopropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide typically involves multiple steps, including the formation of the bromophenyl and thiophene components, followed by their coupling with a cyclopropyl group. Common synthetic routes may involve:
Bromination: Introduction of a bromine atom to the phenyl ring.
Thiophene Synthesis: Formation of the thiophene ring through cyclization reactions.
Coupling Reactions: Use of coupling agents such as palladium catalysts to link the bromophenyl and thiophene components with the cyclopropyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-bromophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide
- 3-(2-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide
- 3-(2-iodophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide
Uniqueness
3-(2-bromophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Properties
Molecular Formula |
C17H18BrNOS |
|---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
3-(2-bromophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]propanamide |
InChI |
InChI=1S/C17H18BrNOS/c18-15-4-2-1-3-13(15)5-6-16(20)19-12-17(8-9-17)14-7-10-21-11-14/h1-4,7,10-11H,5-6,8-9,12H2,(H,19,20) |
InChI Key |
DOZVYFOSIJUSAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CNC(=O)CCC2=CC=CC=C2Br)C3=CSC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


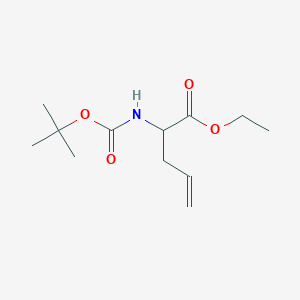
![3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12273689.png)
![7-methoxy-3-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12273700.png)
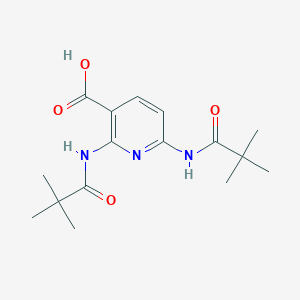
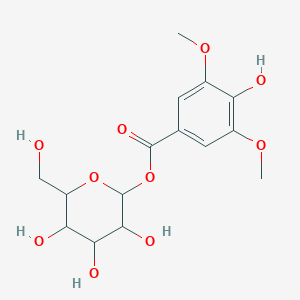
![2-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol](/img/structure/B12273713.png)
![3-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12273717.png)
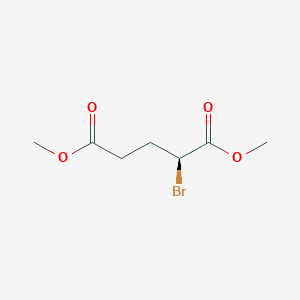
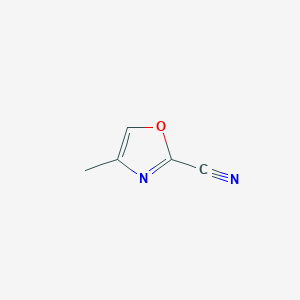
![7-{4-[5-amino-1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12273727.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]cyclobutanamine](/img/structure/B12273732.png)

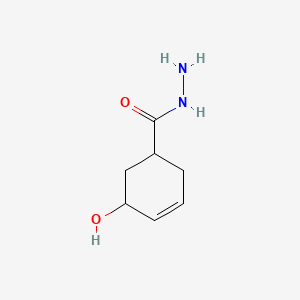
![1-{4-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl}ethan-1-one](/img/structure/B12273755.png)
